molecular formula C16H30N2O7 B574748 bis(N-Boc)-2-deoxystreptamine CAS No. 189157-45-7

bis(N-Boc)-2-deoxystreptamine

Cat. No.: B574748
CAS No.: 189157-45-7
M. Wt: 362.423
InChI Key: KADAQTGBCQCVSZ-JPIWQCGSSA-N
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Description

Bis(N-Boc)-2-deoxystreptamine: is a chemical compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of 2-deoxystreptamine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Boc)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-deoxystreptamine+2Boc2OThis compound\text{2-deoxystreptamine} + 2 \text{Boc}_2\text{O} \rightarrow \text{this compound} 2-deoxystreptamine+2Boc2​O→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(N-Boc)-2-deoxystreptamine undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The amino groups can participate in nucleophilic substitution reactions once the Boc groups are removed.

    Reduction: The compound can be reduced to form the corresponding amines.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products Formed:

    Deprotection: 2-deoxystreptamine.

    Substitution: Various substituted derivatives of 2-deoxystreptamine.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Chemistry: Bis(N-Boc)-2-deoxystreptamine is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis. The Boc groups protect the amino functionalities during various synthetic steps, allowing for selective reactions at other sites.

Biology and Medicine: In biological research, this compound is used in the study of aminoglycoside antibiotics. The protected form allows for modifications and conjugations that can help in understanding the structure-activity relationships of these antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its stability and ease of deprotection make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of bis(N-Boc)-2-deoxystreptamine primarily involves the protection of amino groups. The Boc groups prevent unwanted reactions at the amino sites during synthetic processes. Upon deprotection, the free amino groups can participate in various biochemical interactions, including binding to molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

    N-Boc-2-deoxystreptamine: Contains a single Boc group.

    N-Cbz-2-deoxystreptamine: Contains a carbobenzyloxy (Cbz) protecting group.

    N-Fmoc-2-deoxystreptamine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness: Bis(N-Boc)-2-deoxystreptamine is unique due to the presence of two Boc groups, which provide enhanced protection for both amino functionalities. This dual protection allows for more selective and controlled synthetic processes compared to compounds with a single protecting group.

Properties

IUPAC Name

tert-butyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O7/c1-15(2,3)24-13(22)17-8-7-9(11(20)12(21)10(8)19)18-14(23)25-16(4,5)6/h8-12,19-21H,7H2,1-6H3,(H,17,22)(H,18,23)/t8-,9+,10+,11-,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAQTGBCQCVSZ-ZLERWKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C(C1O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C([C@H]1O)O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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